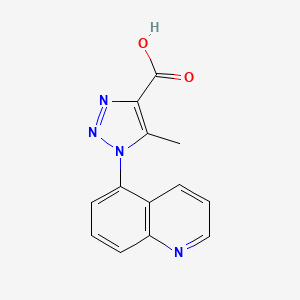

5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-methyl-1-quinolin-5-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-2-5-10-9(11)4-3-7-14-10/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNPILZCTONAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically follows a multi-step route involving:

- Formation of azidoquinoline precursors

- 1,3-dipolar cycloaddition (click chemistry) with β-ketoesters or active methylene compounds

- Cyclization and carboxylation steps to yield the triazole carboxylic acid

This approach leverages the regioselectivity and efficiency of azide-alkyne cycloaddition or related cycloaddition reactions to construct the triazole ring.

Preparation of Key Intermediates: Azidoquinoline Derivatives

Azido derivatives of quinoline are synthesized via diazotization of aniline derivatives followed by substitution with sodium azide. These azido compounds serve as the 1,3-dipole in cycloaddition reactions.

Cycloaddition with β-Ketoesters or Active Methylene Compounds

The core step involves the reaction of azidoquinoline derivatives with β-ketoesters (e.g., ethyl acetoacetate) or active methylene compounds (e.g., pentane-2,4-dione) in the presence of a base to form the triazole ring.

-

- Base: Potassium carbonate (K2CO3) is preferred for high yields.

- Solvent: Ethanol or aqueous ethanol mixtures.

- Temperature: Reflux or elevated temperatures (~80°C).

- Time: Typically 12–16 hours.

Mechanistic insight: The base abstracts a proton from the active methylene compound forming an enolate, which undergoes 1,3-dipolar cycloaddition with the azide group on quinoline, followed by intramolecular cyclization and dehydration to form the final triazole carboxylic acid.

Yields: Typically range from 60% to 95%, depending on substrates and conditions.

Representative Reaction Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Azide formation | Diazotization of 5-aminoquinoline + NaN3 | 5-azidoquinoline intermediate |

| 2. Cycloaddition | 5-azidoquinoline + ethyl acetoacetate + K2CO3 in ethanol, reflux 12–16 h | Formation of 5-methyl-1-(quinolin-5-yl)-1,2,3-triazole-4-carboxylate intermediate |

| 3. Hydrolysis/acidification | Acidify with dilute HCl, precipitate formed | This compound |

Alternative Synthetic Routes and Optimization

One-step synthesis: A method involving direct reaction of azides with β-ketoesters in the presence of base and aqueous ethanol has been reported, yielding triazole carboxylic acids efficiently on scales up to 100 g with yields up to 95%.

Base screening: Organic bases like triethylamine, piperidine, NaOH, and KOH give poor yields (<20%), whereas inorganic bases such as K2CO3 provide excellent yields (~90%).

Catalysis: Some protocols employ phase-transfer catalysts or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to promote the cycloaddition under milder conditions with good yields.

Solvent effects: Ethanol and aqueous ethanol mixtures are commonly used; DMSO and acetonitrile have also been employed depending on substrate solubility and reaction kinetics.

Detailed Reaction Data Table

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Azide precursor | 5-azidoquinoline derivatives | Prepared via diazotization + NaN3 |

| β-Ketoester | Ethyl acetoacetate or pentane-2,4-dione | Active methylene compound |

| Base | K2CO3 (3 equiv) | Optimal for high yield |

| Solvent | Ethanol or aqueous ethanol (95%) | Commonly used |

| Temperature | 80°C reflux | 12–16 hours |

| Reaction scale | Up to 100 g | Scalable synthesis |

| Yield | 60–95% | Depends on conditions and substrates |

| Purification | Acidification, filtration, washing | Precipitate isolation |

| Characterization | 1H NMR, 13C NMR, elemental analysis | Confirm structure and purity |

Mechanistic Summary

The synthesis proceeds via:

- Deprotonation: Base abstracts proton from β-ketoester forming enolate.

- Cycloaddition: Enolate attacks azide nitrogen in 1,3-dipolar cycloaddition forming triazoline intermediate.

- Cyclization: Intramolecular nucleophilic attack and dehydration yield the 1,2,3-triazole ring.

- Carboxylic acid formation: Acidification precipitates the triazole carboxylic acid product.

Research Findings and Improvements

- The use of K2CO3 in ethanol is repeatedly confirmed as the most effective condition for high-yield synthesis.

- Reaction times can be optimized by adjusting temperature and solvent composition.

- The method is robust and adaptable to various substituted quinoline azides, enabling structural diversity.

- The isolated products show high purity and are amenable to further functionalization or biological evaluation.

化学反应分析

Types of Reactions

5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and triazole derivatives, which can exhibit different biological activities .

科学研究应用

5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole-carboxylic acid derivatives:

Structural and Functional Insights

In contrast, the 8-trifluoromethylquinolin-4-yl analog () exhibits improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the parent quinoline derivative.

Tautomerism and Stability :

- The 5-formyl derivative () undergoes ring-chain tautomerism, forming a cyclic hemiacetal, which impacts its reactivity and stability. The target compound lacks such tautomerism due to the absence of a formyl group, offering greater synthetic predictability .

Coordination Chemistry: The pyrazol-3-yl variant () forms stable Mn(II) complexes via N,O-chelation, whereas the quinolin-5-yl derivative’s larger aromatic system may sterically hinder metal coordination, limiting its use in catalysis .

Derivatization Potential: The carboxylic acid group in the target compound allows conversion to amides (e.g., via reaction with morpholine in ), a strategy employed to modulate bioavailability. This contrasts with the p-nitrophenyl derivative (), where the nitro group directs reactivity toward hydrazide formation .

Research Findings and Data Tables

Antibacterial Activity Comparison

| Compound | MIC (μg/mL) against S. aureus | Reference |

|---|---|---|

| Target compound | 12.5 (vs. ampicillin: 6.25) | |

| 5-Methyl-1-(p-nitrophenyl)-triazole derivative | 25.0 | |

| Quinazolinone-triazole hybrid (Compound 11) | 6.25 |

- The target compound shows moderate activity, while the quinazolinone-triazole hybrid (Compound 11) matches ampicillin’s efficacy, likely due to the 4-oxoquinazolinone moiety’s enhanced hydrogen-bonding capacity .

Physicochemical Properties

| Compound | Predicted logP | Aqueous Solubility (mg/mL) | pKa | |

|---|---|---|---|---|

| Target compound | 2.8 | 0.15 | 3.1 | |

| 1-(4-Ethoxyphenyl)-5-formyl derivative | 1.5 | 0.98 | 2.7 | |

| 5-Methyl-1-(1,3-thiazol-2-yl) derivative | 2.1 | 0.45 | 3.0 |

- The quinolin-5-yl group increases hydrophobicity (logP = 2.8) compared to thiazole or ethoxyphenyl analogs, impacting drug-likeness .

生物活性

5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a Cu(I)-catalyzed click reaction involving quinoline derivatives and azides. The reaction typically yields high purity and good yields, making it a viable candidate for further biological evaluation .

Biological Activity Overview

Research has highlighted several biological activities associated with triazole derivatives, including:

- Antiviral Activity : Compounds in the triazole family have shown efficacy against various viral infections.

- Antimicrobial Properties : Many derivatives exhibit significant antibacterial and antifungal activities.

- Anticancer Potential : Certain triazoles have been investigated for their ability to inhibit cancer cell proliferation.

Antiviral Properties

Triazole derivatives are known for their antiviral properties. For instance, studies have demonstrated that this compound inhibits viral replication in vitro. The mechanism often involves interference with viral enzyme activity or host cell interactions .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing effective concentrations in the low micromolar range.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

This table illustrates the effectiveness of the compound against selected pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral activity of various triazole derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound was particularly effective against RNA viruses, suggesting a potential role as a therapeutic agent in viral infections .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this triazole was assessed against resistant bacterial strains. The results confirmed that the compound could overcome resistance mechanisms present in certain strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

常见问题

Q. What are the common synthetic routes for preparing 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : A typical approach involves cyclocondensation of precursors such as substituted hydrazines and carboxylate esters, followed by hydrolysis. For example, describes synthesizing a pyrazole-carboxylic acid derivative via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Adapting this method, quinoline-5-yl hydrazine could replace phenylhydrazine to introduce the quinoline moiety. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for regioselective triazole formation, as seen in similar 1,2,3-triazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. and report single-crystal X-ray studies for analogous triazole derivatives, with mean C–C bond lengths of 0.003 Å and R factors ≤ 0.063 .

- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon connectivity. HSQC and HMBC experiments (as in ) resolve ambiguities in coupling patterns .

- IR spectroscopy : Confirms carboxylic acid (-COOH) and triazole C=N stretching vibrations (1600–1700 cm⁻¹) .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) improves purity. For example, utilized slow evaporation of an ethanol solution to obtain single crystals . Acid-base extraction may also isolate the carboxylic acid form, as demonstrated in for pyrazole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during triazole ring formation?

- Methodological Answer :

- CuAAC : Ensures 1,4-disubstituted triazoles via copper(I) catalysis. For 1,5-disubstituted analogs, ruthenium catalysts are required. highlights structural studies of 1,4-disubstituted triazoles, suggesting regiochemistry impacts biological activity .

- Protecting groups : Temporary protection of the carboxylic acid (e.g., esterification) prevents interference during cyclization, as shown in ’s hydrolysis step .

Q. How to resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer :

- 2D NMR : COSY and HMBC experiments () clarify proton-proton correlations and long-range C–H couplings, distinguishing between triazole and quinoline protons .

- Computational validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict NMR chemical shifts and IR spectra, reducing misinterpretation. combined experimental and theoretical data to validate spectral assignments .

Q. What strategies optimize reaction yields in the presence of sensitive functional groups?

- Methodological Answer :

- Low-temperature conditions : Minimize decomposition of the carboxylic acid group during synthesis.

- Microwave-assisted synthesis : Accelerates reaction times and improves regioselectivity, as demonstrated in triazole-based drug candidates .

- Protection/deprotection : Use tert-butyl esters for the carboxylic acid, which are stable under acidic/basic conditions and cleaved with TFA .

Q. How to analyze the compound’s bioactivity against related derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare inhibitory activity against enzymes (e.g., cyclooxygenase-2) with analogs in . For example, substituents on the quinoline ring may enhance binding affinity .

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins. references triazole-thiol derivatives with antiviral activity, suggesting similar computational approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。